
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
Overview
Description
®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic organic chemistry. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality, which is commonly used in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production of ®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Substituted products with various functional groups replacing the benzyloxycarbonyl group
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis due to its functional groups that allow for various chemical reactions, including:
- Esterification : The carboxylic acid group can react with alcohols to form esters, which are essential intermediates in many synthetic pathways.
- Amidation : It can react with amines to form amides, expanding its utility in synthesizing complex molecules.
Table 1: Key Reactions Involving (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
Reaction Type | Reactants | Products | Significance |
---|---|---|---|
Esterification | Alcohols | Esters | Intermediates for further synthesis |
Amidation | Amines | Amides | Useful in drug development |
Reduction | This compound | Alcohol derivatives | Important for modifying biological activity |
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in treating conditions related to neurological disorders.
Case Study: Oligodendrogliopathy Induction
Research has demonstrated that azetidine-2-carboxylic acid (Aze), a related compound, induces oligodendrogliopathy in mice, mimicking multiple sclerosis pathology. This study highlights the importance of azetidine derivatives in understanding neurological diseases and developing potential treatments . The findings suggest that Aze's incorporation into proteins can lead to significant cellular changes, emphasizing the need for further research into its mechanisms and therapeutic applications.
Structural Studies and Biochemical Research
The incorporation of this compound into peptide sequences has been studied to understand its influence on protein structure and function. For instance:
- Peptide Bond Orientation : Studies involving tetrapeptides containing this compound have revealed insights into how azetidine affects peptide bond orientation and overall stability . This knowledge is crucial for designing peptides with desired biological activities.
Table 2: Peptides Studied with Azetidine Derivatives
Peptide Composition | Findings | Methodology |
---|---|---|
Boc-(L-Pro)3-L-Aze-Opcp | Characterized by NMR and mass spectrometry | Traditional solution synthesis |
Boc-(L-Aze-L-Pro)2-Opcp | Influences secondary structure | CD spectra analysis |
Table 3: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(R)-1-(Carbobenzyloxy)piperidine-2-carboxylic acid | Piperidine ring instead of azetidine | Stability makes it suitable for peptide synthesis |
(S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | Pyrrolidine ring structure | Different biological activity profiles |
N-Cbz-piperidine-2-carboxylic acid | Piperidine ring with carbobenzyloxy group | Commonly used in medicinal chemistry |
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amine functionality, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
Benzyl azetidine-2-carboxylate: Similar structure but lacks the chiral center, reducing its utility in chiral synthesis.
N-Boc-azetidine-2-carboxylic acid: Contains a different protecting group (Boc) which offers different reactivity and stability profiles.
Uniqueness
®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid is unique due to its combination of a chiral azetidine ring and a benzyloxycarbonyl protecting group. This combination provides both reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Biological Activity
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid, a chiral azetidine derivative, is notable for its diverse biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by a four-membered nitrogen-containing heterocycle and a benzyloxycarbonyl protecting group, contributes to its reactivity and utility in various biochemical contexts.
The molecular formula of this compound is CHNO, with a molecular weight of 235.24 g/mol. The compound is synthesized using various methods that emphasize the strategic use of protecting groups and functionalization to create complex molecules.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 235.24 g/mol |
CAS Number | 25654-51-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine functionality that participates in biochemical reactions. This property allows the compound to act as both an enzyme inhibitor and a substrate in various assays, particularly in studies related to enzyme mechanisms.
Medicinal Chemistry
This compound has been investigated for its potential in drug discovery, particularly as a scaffold for developing enzyme inhibitors and receptor modulators. Its structural features make it suitable for designing compounds that can modulate metabolic pathways, such as fatty acid biosynthesis .
Case Studies
- Enzyme Inhibition : Research indicates that azetidine derivatives can inhibit enzymes involved in metabolic pathways, showcasing their potential in treating metabolic disorders. For instance, studies have demonstrated the effectiveness of related compounds in modulating acetyl-CoA carboxylase activity, which plays a crucial role in fatty acid metabolism .
- Cognitive Function : In mouse models, compounds structurally related to this compound have shown promise in improving cognitive function through the inhibition of proteasome activity, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Azetidine-2-carboxylic acid | Lacks benzyloxycarbonyl group | Less versatile in synthetic applications |
Benzyl azetidine-2-carboxylate | Similar structure; no chiral center | Reduced utility in chiral synthesis |
N-Boc-azetidine-2-carboxylic acid | Different protecting group (Boc) | Varies in reactivity and stability profiles |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (R)-1-((benzyloxy)carbonyl)azetidine-2-carboxylic acid, and what are the critical reaction conditions?
- The compound is synthesized via carbobenzyloxy (Cbz) protection of the azetidine ring. A common method involves reacting azetidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like THF or DCM. The stereochemical integrity of the (R)-configuration is maintained by using chiral auxiliaries or enantioselective catalysis .
- Key considerations : pH control during protection, inert atmosphere to prevent oxidation, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .
Q. How can researchers verify the enantiomeric purity and structural integrity of this compound?
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) is recommended for enantiomeric resolution.
- Spectroscopic validation :
- NMR : Compare H and C spectra with literature data (e.g., δ ~4.5 ppm for Cbz-CH, δ ~170 ppm for carboxylic acid carbonyl) .
- Mass spectrometry : Exact mass (CHNO: calc. 235.0845, observed 235.0848) confirms molecular identity .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Safety measures :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store at 2–8°C in airtight containers to prevent degradation .
- For spills, avoid dust generation; clean with ethanol and dispose as hazardous waste .
Q. What are the primary applications of this compound in academic research?
- It serves as a chiral building block in:
- Peptide synthesis : The Cbz group protects the azetidine amine during coupling reactions .
- Medicinal chemistry : Azetidine rings are explored for conformational restriction in drug candidates targeting GPCRs or enzymes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?
- Contradictory data may arise from polymorphic forms or impurities. Validate via:
- DSC/TGA : Measure thermal behavior (melting point ~150–155°C for pure form).
- Solubility tests : Use standardized solvents (e.g., DMSO: >50 mg/mL; water: <0.1 mg/mL) .
Q. What strategies optimize the stability of this compound under long-term storage?
- Degradation pathways : Hydrolysis of the Cbz group in humid conditions or racemization at the α-carbon.
- Stabilization :
- Store at -20°C under nitrogen to minimize hydrolysis.
- Lyophilize the compound for anhydrous storage .
Q. How can in vivo studies address conflicting toxicity profiles reported for structurally similar azetidine derivatives?
- Contradictions : Some analogs show low acute toxicity (LD > 2000 mg/kg), while others induce respiratory irritation (e.g., H335) .
- Methodological approach :
- Conduct OECD 423 acute oral toxicity tests in rodents.
- Assess histopathology of lung tissue to evaluate respiratory effects .
Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular assemblies?
Properties
IUPAC Name |
(2R)-1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBMOQXJOJWBF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618430 | |
Record name | (2R)-1-[(Benzyloxy)carbonyl]azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-51-7 | |
Record name | (2R)-1-[(Benzyloxy)carbonyl]azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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